molecular formula C22H30N2 B3237439 Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis- CAS No. 138966-60-6

Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-

Cat. No.: B3237439
CAS No.: 138966-60-6
M. Wt: 322.5 g/mol
InChI Key: JFMABLYWYIWATD-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- is an organic compound with the molecular formula C50H54N2. It is also known by other names such as 4,4’-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]. This compound is primarily used as an intermediate in the production of various polymers and materials, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic applications .

Preparation Methods

The synthesis of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- typically involves the reaction of toluene with isocyanate. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reactant in various chemical processes, influencing the formation and stability of different compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- can be compared with other similar compounds such as:

  • Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
  • Benzenamine, 4,4’-[[2,5-bis(1,1-dimethylethyl)-1,4-phenylene]bis(oxy)]bis-

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- lies in its specific molecular structure, which imparts distinct properties and reactivity .

Properties

IUPAC Name

4-[1-(4-aminophenyl)-4-tert-butylcyclohexyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-21(2,3)16-12-14-22(15-13-16,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h4-11,16H,12-15,23-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMABLYWYIWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729738
Record name 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138966-60-6
Record name 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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